molecular formula C24H30N4O4 B303636 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303636
Peso molecular: 438.5 g/mol
Clave InChI: QYNPURXLANWWCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a quinoxaline derivative that acts as a non-competitive antagonist of the ionotropic glutamate receptor. It was first synthesized in 1990 by a team of researchers at the University of California, San Francisco, led by Dr. Roger Nicoll. Since then, DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mecanismo De Acción

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the receptor from opening and allowing the flow of ions into the cell. This results in a decrease in synaptic transmission and a reduction in excitability of the postsynaptic neuron.
Biochemical and Physiological Effects
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the amplitude and frequency of excitatory postsynaptic currents, as well as inhibit the induction of long-term potentiation, a process involved in synaptic plasticity and learning and memory. In vivo studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the severity of seizures in animal models of epilepsy, as well as protect against ischemic damage in models of stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its high potency and selectivity for the AMPA receptor subtype. This allows for precise manipulation of glutamate receptor function in experimental systems. However, one limitation of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short duration of action, which can make it difficult to study long-term effects of receptor blockade. Additionally, the use of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in vivo can be complicated by its poor solubility and bioavailability.

Direcciones Futuras

There are a number of future directions for research involving 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have applications in the treatment of epilepsy, stroke, and other neurological disorders.

Métodos De Síntesis

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form the corresponding enamine. This is followed by a Mannich reaction with morpholine and formaldehyde to form the key intermediate, 7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline. The final step involves the reaction of this intermediate with 2-amino-3,4-dimethoxybenzonitrile in the presence of a Lewis acid catalyst to form 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Aplicaciones Científicas De Investigación

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neurodegeneration. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used to study the role of glutamate receptors in these processes, as well as in conditions such as epilepsy, stroke, and Parkinson's disease.

Propiedades

Nombre del producto

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C24H30N4O4

Peso molecular

438.5 g/mol

Nombre IUPAC

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H30N4O4/c1-24(2)12-17-22(18(29)13-24)21(15-5-6-19(30-3)20(11-15)31-4)16(14-25)23(26)28(17)27-7-9-32-10-8-27/h5-6,11,21H,7-10,12-13,26H2,1-4H3

Clave InChI

QYNPURXLANWWCL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

SMILES canónico

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.